molecular formula C34H34Cl2N4O6S2 B4289143 N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE

N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4289143
M. Wt: 729.7 g/mol
InChI Key: LQAAIIWYDHCKBX-UHFFFAOYSA-N
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Description

N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] is a complex organic compound that features a piperazine core linked to two sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] typically involves the reaction of piperazine with chloroacetyl chloride to form 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). This intermediate is then reacted with N-(3-chlorophenyl)-4-methylbenzenesulfonamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and sulfonamide fragments.

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation.

    Reducing agents: Such as sodium borohydride for reduction.

    Acids or bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can produce simpler sulfonamide and piperazine fragments.

Scientific Research Applications

N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine core can also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[piperazine-1,4-diylbis(2-oxoethane-2,1-diyl)]bis[N-(3-chlorophenyl)-4-methylbenzenesulfonamide] is unique due to its specific combination of sulfonamide and piperazine functionalities

Properties

IUPAC Name

N-[2-[4-[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazin-1-yl]-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34Cl2N4O6S2/c1-25-9-13-31(14-10-25)47(43,44)39(29-7-3-5-27(35)21-29)23-33(41)37-17-19-38(20-18-37)34(42)24-40(30-8-4-6-28(36)22-30)48(45,46)32-15-11-26(2)12-16-32/h3-16,21-22H,17-20,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAAIIWYDHCKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34Cl2N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE
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N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE
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N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
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N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
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N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
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N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE

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